molecular formula C10H14N2O B2673596 3-amino-N-phenylbutanamide CAS No. 111961-65-0

3-amino-N-phenylbutanamide

Cat. No. B2673596
CAS RN: 111961-65-0
M. Wt: 178.235
InChI Key: JZZMNRPDRVJKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-phenylbutanamide is a chemical compound with the CAS Number: 111961-65-0 . It has a molecular weight of 178.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI Code is 1S/C10H14N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 178.23 .

Scientific Research Applications

Pharmacological Activities

Research on optical isomers of phenibut has shown differences in pharmacological effects, with R-phenibut being more potent than its racemic form in locomotor, antidepressant, and pain tests. This activity correlates with the binding affinity of phenibut enantiomers to the GABAB receptor, indicating a significant pharmacological aspect of racemic phenibut due to R-phenibut (Dambrova et al., 2008).

Chemical Analysis and Detection

Liquid chromatography-tandem mass spectrometry has been developed for the quantitative analysis of phenibut in biological matrices, demonstrating a selective and sensitive method for phenibut concentration analysis in rat brain tissue extracts (Grinberga et al., 2008).

Metabolite Production and Kinetics

Studies on the gram-positive bacterium Staphylococcus xylosus have identified metabolites derived from branched-chain amino acid catabolism, providing insights into the metabolic footprint of organisms and potentially influencing the understanding of metabolic reactions involving similar compounds (Beck et al., 2002).

Nutritional Management and Amino Acid Supplementation

The role of sodium phenylbutyrate in the treatment of urea cycle disorders has been investigated, indicating an impact on the metabolism of branched-chain amino acids. This highlights the potential for amino acid supplementation to better manage protein restriction in patients undergoing alternative pathway therapy (Scaglia, 2010).

Catalytic Reactions in Chemical Synthesis

Research on 1,3-dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, has revealed their utility as efficient, low-cost, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions, showcasing their importance in facilitating high-turnover chemical syntheses (Cui et al., 2007).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-amino-N-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZMNRPDRVJKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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